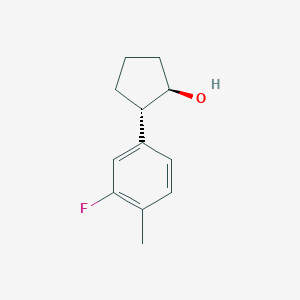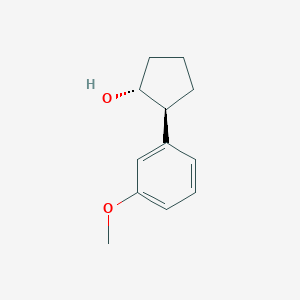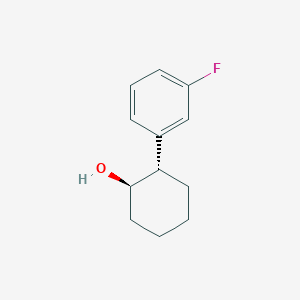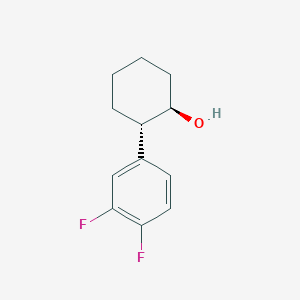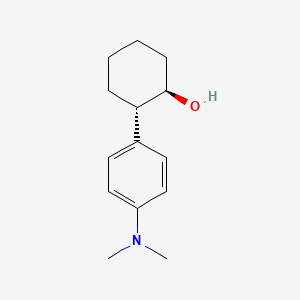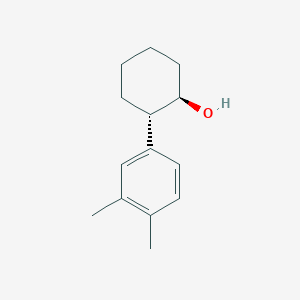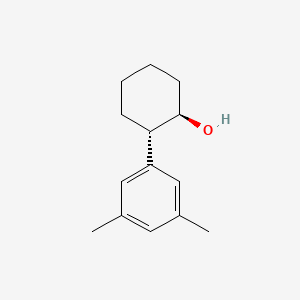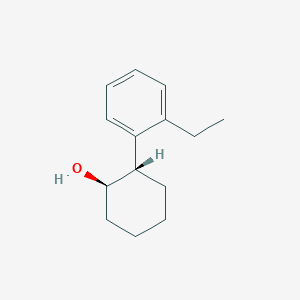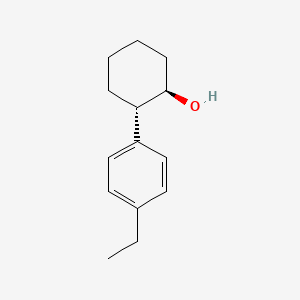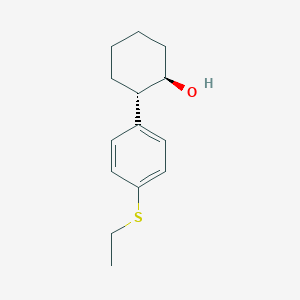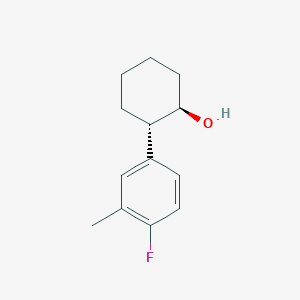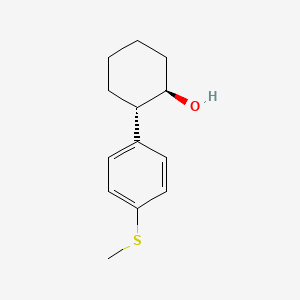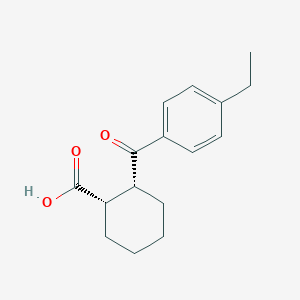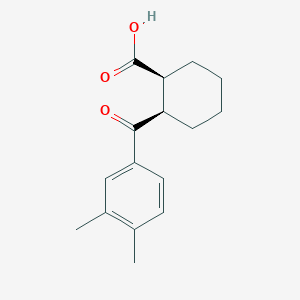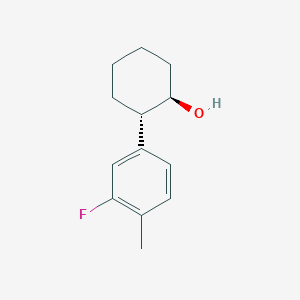
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol backbone substituted with a 3-fluoro-4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Grignard Reaction: A Grignard reagent, such as 3-fluoro-4-methylphenylmagnesium bromide, is prepared and reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2S) enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: Substituted phenyl derivatives are the major products.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It can serve as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its chiral nature makes it a potential candidate for the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
(1R,2S)-2-phenylcyclohexanol: Similar structure but lacks the fluoro and methyl substituents on the phenyl ring.
(1R,2S)-2-(4-fluorophenyl)cyclohexanol: Similar structure but lacks the methyl group on the phenyl ring.
(1R,2S)-2-(3-methylphenyl)cyclohexanol: Similar structure but lacks the fluoro group on the phenyl ring.
Uniqueness: The presence of both fluoro and methyl substituents on the phenyl ring of (1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexanol makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-9-6-7-10(8-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQUHYMYBBOESC-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCC2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2CCCC[C@H]2O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
